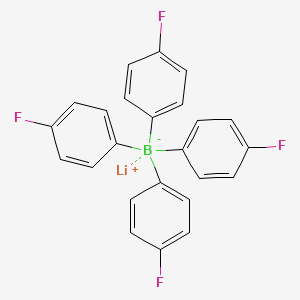
Lithium tetrakis(p-fluorophenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borate(1-), tetrakis(4-fluorophenyl)-, lithium (1:1) is a chemical compound with the molecular formula C24H16BF4Li. It is a lithium salt derivative of tetrakis(4-fluorophenyl)borate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Borate(1-), tetrakis(4-fluorophenyl)-, lithium (1:1) typically involves the reaction of lithium salts with tetrakis(4-fluorophenyl)borate. One common method is the reaction of lithium chloride with sodium tetrakis(4-fluorophenyl)borate in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Borate(1-), tetrakis(4-fluorophenyl)-, lithium (1:1) undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the lithium ion is replaced by other cations.
Coordination Reactions: It can form coordination complexes with transition metals, enhancing their catalytic properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Solvents: Organic solvents such as THF, dichloromethane, and acetonitrile are commonly used.
Catalysts: Transition metal catalysts like palladium and platinum can be used in coordination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated borate derivatives .
Scientific Research Applications
Borate(1-), tetrakis(4-fluorophenyl)-, lithium (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Borate(1-), tetrakis(4-fluorophenyl)-, lithium (1:1) involves its ability to form stable complexes with various molecules. The borate anion can coordinate with metal ions, enhancing their catalytic properties. The lithium ion can also participate in electrochemical reactions, making this compound useful in battery technology .
Comparison with Similar Compounds
Similar Compounds
- Sodium tetrakis(4-fluorophenyl)borate
- Potassium tetrakis(4-fluorophenyl)borate
- Lithium tetrakis(pentafluorophenyl)borate
Uniqueness
Borate(1-), tetrakis(4-fluorophenyl)-, lithium (1:1) is unique due to its specific combination of lithium and tetrakis(4-fluorophenyl)borate. This combination imparts unique properties such as high stability, solubility in organic solvents, and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications requiring high precision and stability .
Properties
CAS No. |
68140-33-0 |
|---|---|
Molecular Formula |
C24H16BF4Li |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
lithium;tetrakis(4-fluorophenyl)boranuide |
InChI |
InChI=1S/C24H16BF4.Li/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 |
InChI Key |
CYAALCBETSCAKZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



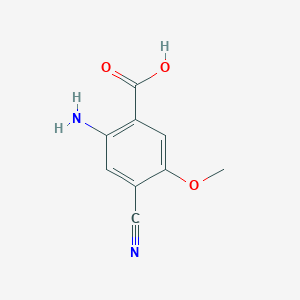
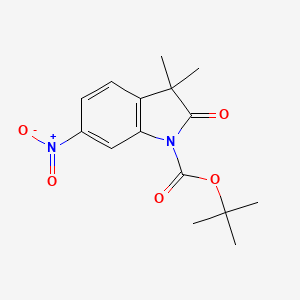
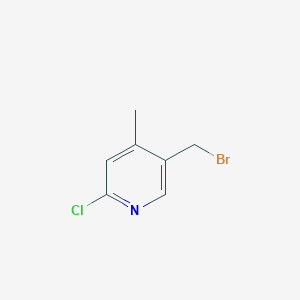
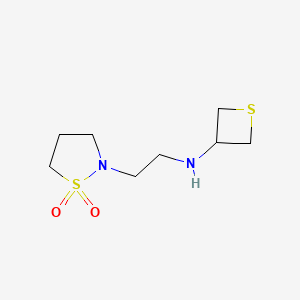
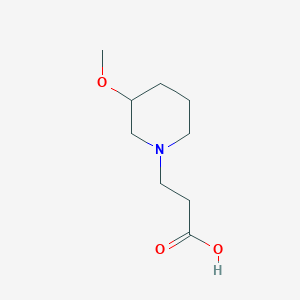
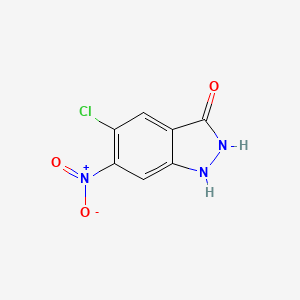
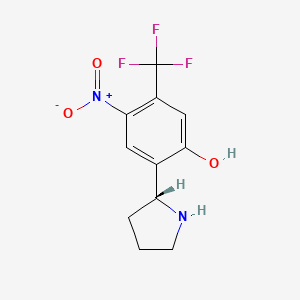
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid](/img/structure/B12960064.png)
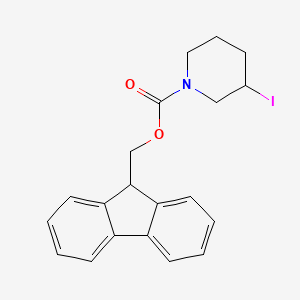
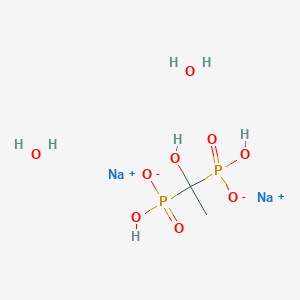
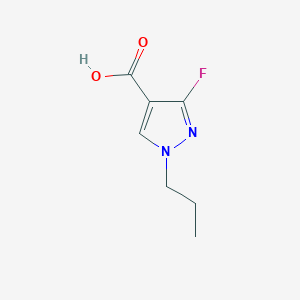

![bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)](/img/structure/B12960104.png)
